molecular formula C16H14N4O2 B1227342 ML038

ML038

Cat. No.: B1227342
M. Wt: 294.31 g/mol
InChI Key: MIQGMTKINBACMG-UHFFFAOYSA-N
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Description

ML038 is a chemical compound with the molecular formula 3.2MgCO3 2H2O. It is commonly known as magnesium carbonate heavy. This compound appears as a white, odorless powder and is very slightly soluble in water. It is insoluble in alcohol, acetone, and ammonia but soluble in acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium carbonate heavy can be synthesized through the reaction of magnesium salts with sodium carbonate or sodium bicarbonate under controlled conditions. The reaction typically involves the precipitation of magnesium carbonate from an aqueous solution, followed by filtration, washing, and drying to obtain the final product.

Industrial Production Methods: In industrial settings, magnesium carbonate heavy is produced by mining magnesite (magnesium carbonate mineral) and subjecting it to calcination. The calcined product is then hydrated to form magnesium hydroxide, which is subsequently carbonated to produce magnesium carbonate heavy. This process involves high-temperature reactions and precise control of reaction conditions to ensure product purity and quality.

Chemical Reactions Analysis

Types of Reactions: Magnesium carbonate heavy undergoes various chemical reactions, including:

    Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide.

    Acid-Base Reactions: It reacts with acids to form magnesium salts and carbon dioxide.

    Hydration: It can absorb water to form hydrated magnesium carbonate.

Common Reagents and Conditions:

    Decomposition: Heating at temperatures above 350°C.

    Acid-Base Reactions: Reaction with hydrochloric acid, sulfuric acid, or nitric acid under ambient conditions.

    Hydration: Exposure to water or humid conditions.

Major Products Formed:

    Decomposition: Magnesium oxide (MgO) and carbon dioxide (CO2).

    Acid-Base Reactions: Magnesium chloride (MgCl2), magnesium sulfate (MgSO4), or magnesium nitrate (Mg(NO3)2) and carbon dioxide (CO2).

    Hydration: Hydrated magnesium carbonate (MgCO3·nH2O).

Scientific Research Applications

Magnesium carbonate heavy has a wide range of scientific research applications, including:

    Chemistry: Used as a drying agent, a source of magnesium ions in various reactions, and a buffering agent in chemical processes.

    Biology: Employed in cell culture media to provide essential magnesium ions for cellular functions.

    Medicine: Utilized as an antacid to neutralize stomach acid and relieve indigestion and heartburn.

    Industry: Applied in the production of refractory materials, fireproofing agents, and as a filler in rubber and plastics.

Mechanism of Action

The mechanism of action of magnesium carbonate heavy involves its ability to neutralize acids and provide magnesium ions. In biological systems, magnesium ions play a crucial role in various enzymatic reactions, muscle contraction, and nerve function. The compound’s antacid properties are due to its reaction with hydrochloric acid in the stomach, forming magnesium chloride and water, thereby reducing acidity.

Comparison with Similar Compounds

Magnesium carbonate heavy can be compared with other magnesium compounds such as magnesium oxide (MgO), magnesium hydroxide (Mg(OH)2), and magnesium sulfate (MgSO4).

Comparison:

    Magnesium Oxide (MgO): Unlike magnesium carbonate, magnesium oxide is a stronger base and is used as a refractory material and in the production of magnesium metal.

    Magnesium Hydroxide (Mg(OH)2): Known as milk of magnesia, it is used as an antacid and laxative. It is less soluble in water compared to magnesium carbonate.

    Magnesium Sulfate (MgSO4):

Uniqueness: Magnesium carbonate heavy is unique due to its specific properties, such as low solubility in water and its ability to act as a mild base and antacid. Its applications in various fields, including medicine and industry, highlight its versatility and importance.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(5-phenyl-1H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H14N4O2/c21-14-11-8-4-5-9-12(11)15(22)20(14)16-17-13(18-19-16)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2,(H,17,18,19)

InChI Key

MIQGMTKINBACMG-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=NNC(=N3)C4=CC=CC=C4

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=NNC(=N3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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